molecular formula C20H14ClFN4S B2992159 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338751-44-3

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2992159
CAS No.: 338751-44-3
M. Wt: 396.87
InChI Key: MGURGFRHUAWJOR-KTKRTIGZSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a sulfanyl group, a styryl group, and a triazolopyrimidine group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, the synthesis of similar compounds often involves the use of alkylating reagents . For example, 2-Chloro-6-fluorobenzyl chloride has been used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves various chemical reactions that yield compounds with potential biological activities. For instance, Lahmidi et al. (2019) detailed the synthesis, crystal structure, and spectroscopic characterization of a novel pyrimidine derivative, providing insights into its structural attributes through X-ray diffraction and spectroscopic techniques (Lahmidi et al., 2019). Similarly, the study by Biagi et al. (2002) described the synthesis of new triazolopyrimidine derivatives, highlighting the versatility of [1,2,4]triazolo[1,5-a]pyrimidine scaffold in generating compounds with varied functional groups (Biagi et al., 2002).

Potential Biological Activities

Several studies have explored the biological activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, demonstrating their potential as bioactive compounds. For example, research has shown these compounds possess antibacterial activity against various microbial strains, indicating their potential in developing new antimicrobial agents (Lahmidi et al., 2019). Additionally, compounds within this class have been evaluated for their anticonvulsant activity, with some derivatives showing promise in this regard, suggesting their utility in exploring novel treatments for seizure disorders (Kelley et al., 1995).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds containing a triazole ring, for example, often exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4S/c21-17-7-4-8-18(22)16(17)13-27-20-24-19-23-12-11-15(26(19)25-20)10-9-14-5-2-1-3-6-14/h1-12H,13H2/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGURGFRHUAWJOR-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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